2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-oxo-2H-chromen-6-yl)acetamide
Description
This compound integrates a thieno[2,3-d]pyrimidine core, a methylsulfanyl linker, and a coumarin-derived acetamide moiety. Synthesis likely involves alkylation of 4-hydroxy-6-methylthieno[2,3-d]pyrimidine-2-thiol with a chloroacetamide intermediate, followed by coupling to the coumarin amine—a method consistent with thiopyrimidine alkylation strategies .
Properties
Molecular Formula |
C19H15N3O4S2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-(2-oxochromen-6-yl)acetamide |
InChI |
InChI=1S/C19H15N3O4S2/c1-10-6-13-18(25)21-15(22-19(13)28-10)8-27-9-16(23)20-12-3-4-14-11(7-12)2-5-17(24)26-14/h2-7H,8-9H2,1H3,(H,20,23)(H,21,22,25) |
InChI Key |
FSTXGRFOFDAZLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the thienopyrimidine core, followed by the introduction of the chromenone moiety through a series of nucleophilic substitution and condensation reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-oxo-2H-chromen-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chromenone moiety to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives of the chromenone moiety.
Scientific Research Applications
Structural Features
The compound features a thieno[2,3-d]pyrimidine core linked to a chromenone moiety through a sulfanyl group. The presence of these functional groups suggests potential for interaction with biological targets, particularly in the modulation of enzymatic pathways related to inflammation and immune responses.
| Structural Component | Description | Biological Activity |
|---|---|---|
| Thieno[2,3-d]pyrimidine | Heterocyclic core known for antitumor activity | Antitumor, antimicrobial |
| Chromenone | Contains antioxidant properties | Antioxidant, anti-inflammatory |
| Sulfanyl group | Enhances biological activity potential | Modulates enzymatic pathways |
-
Antimicrobial Properties :
The thieno[2,3-d]pyrimidine structure has been associated with significant antibacterial and antimycobacterial activity. In vitro studies have shown that derivatives of this structure exhibit potent activity against various microbial strains, including Gram-positive and Gram-negative bacteria as well as mycobacteria . -
Antitumor Activity :
Compounds similar to 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-oxo-2H-chromen-6-yl)acetamide have demonstrated antitumor effects in various cancer models. The structural composition allows for interactions with cellular pathways that regulate tumor growth and proliferation . -
Anti-inflammatory Effects :
The combination of the sulfanyl group and chromenone moiety suggests that this compound may modulate inflammatory responses effectively. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammation .
Case Studies and Research Findings
-
Antimicrobial Evaluation :
A study evaluated various thienopyrimidine derivatives for their antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the thienopyrimidine core enhance antimicrobial potency . -
Antitumor Activity Assessment :
Research conducted on similar compounds showed promising results in inhibiting cancer cell lines through apoptosis induction mechanisms. These findings highlight the potential for developing new anticancer agents based on the thieno[2,3-d]pyrimidine framework .
Mechanism of Action
The mechanism of action of 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-oxo-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, or microbial growth. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound is compared below with five derivatives sharing the thieno/pyrimidine-acetamide framework, emphasizing substituent effects on physicochemical and functional properties.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Diversity: The target compound’s 4-hydroxy and coumarin substituents distinguish it from analogs with nitro (), dichloro (), or sulfonyl groups (). The hydroxy group likely improves aqueous solubility relative to lipophilic derivatives like the dichlorophenyl analog (ClogP ~3.5) . Coumarin confers fluorescence, a property absent in non-aromatic analogs (e.g., propenyl derivative in ), enabling applications in bioimaging or binding studies.
Synthetic Strategies :
- Most analogs are synthesized via thiopyrimidine alkylation with chloroacetamides (e.g., ), but the target compound’s coumarin linkage may require additional steps, such as amine coupling .
Physicochemical Properties :
- Melting Points : High melting points (>230°C) in dichlorophenyl and nitro derivatives () suggest strong crystalline packing, whereas the target’s hydroxy and coumarin groups may reduce crystallinity.
- pKa : The propenyl derivative (pKa 7.83) is less acidic than sulfonyl-containing analogs (pKa ~1–2, estimated), highlighting the hydroxy group’s role in modulating acidity.
Functional Implications :
Biological Activity
The compound 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-oxo-2H-chromen-6-yl)acetamide represents a significant area of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships, and potential therapeutic applications.
Structure and Synthesis
This compound is characterized by a thieno[2,3-d]pyrimidine core linked to a chromenone moiety via a sulfanyl group. The molecular formula is , with a molecular weight of approximately 397.5 g/mol . The synthesis of this compound typically involves multi-step organic reactions that may include the following general steps:
- Formation of Thieno[2,3-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Sulfanyl Group : This step often involves nucleophilic substitution reactions.
- Attachment of Chromenone Moiety : This can be accomplished through condensation reactions with suitable chromenone derivatives.
- Final Acetamide Formation : The final step usually involves acylation reactions to form the acetamide functional group.
Antitumor Activity
Research indicates that compounds containing thieno[2,3-d]pyrimidine structures exhibit significant antitumor properties. For instance, derivatives have been shown to inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells . The mechanism of action is believed to involve the inhibition of key enzymes involved in cell cycle regulation.
Antimicrobial Properties
The compound has also demonstrated promising antimicrobial activity against both bacterial and fungal strains. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. The presence of the sulfanyl group is thought to enhance its interaction with microbial targets .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thieno[3,2-d]pyrimidine derivatives | Similar heterocyclic core | Antitumor activity |
| Chromenone derivatives | Contains chromenone moiety | Antioxidant properties |
| Sulfanylated pyrimidines | Sulfur-containing groups | Antimicrobial properties |
The unique combination of thieno[2,3-d]pyrimidine and chromenone structures in this compound may lead to synergistic effects that enhance its overall efficacy compared to other similar compounds .
Case Studies
Several studies have highlighted the biological activity of related thieno[2,3-d]pyrimidine compounds:
- Antitumor Screening : A study evaluated various thieno[2,3-d]pyrimidine derivatives against human cancer cell lines, revealing that modifications in the substituents significantly impacted their cytotoxicity profiles .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of sulfanylated pyrimidine derivatives using agar diffusion methods, demonstrating substantial inhibition zones against multiple bacterial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
